1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine
Description
1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine is a phthalazine derivative featuring a benzyl group at position 1 and a 4-methylphenylsulfanyl moiety at position 3. Phthalazines are heterocyclic compounds comprising a benzene ring fused to a pyridazine ring, known for diverse pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties .
Properties
IUPAC Name |
1-benzyl-4-(4-methylphenyl)sulfanylphthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2S/c1-16-11-13-18(14-12-16)25-22-20-10-6-5-9-19(20)21(23-24-22)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTZJZYNWWBLMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine typically involves the reaction of phthalazine with benzyl chloride and 4-methylthiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding reduced derivatives.
Substitution: The benzyl and 4-methylphenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine is a phthalazine derivative with a benzyl group and a 4-methylphenylsulfanyl group attached to the phthalazine core. It has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry
It serves as a building block in synthesizing complex organic molecules because of its unique structure, making it a valuable intermediate in organic synthesis.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents. According to structure-activity relationships studies, the presence of 4-(3,4-dimethylphenyl)-2-methylphthalazin-1(2 H)-one connected to benzothiazole via 2-mercapto- N-methylacetamide linker is beneficial for antibacterial activity .
Medicine
Due to its potential biological activities, it is explored as a lead compound in drug discovery and development, and its derivatives are tested for efficacy and safety in preclinical studies. Phthalazine derivatives have demonstrated the ability to inhibit the growth of several cancer cell lines by affecting vascular endothelial growth . N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine—is a novel phthalazine-based oral antiangiogenic agent that inhibits all vascular endothelial growth factor receptors and is being studied as a treatment for solid tumors .
Industry
The compound has applications in developing new materials like polymers and coatings because of its chemical stability and reactivity.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
- Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding reduced derivatives.
- Substitution: The benzyl and 4-methylphenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Molecular Geometry
The substituents at positions 1 and 4 significantly alter the molecule’s geometry and packing. Key comparisons include:
1-Benzoyl-4-(4-methylphenyl)phthalazine
- Substituents : Benzoyl (C₆H₅CO–) at position 1 and 4-methylphenyl at position 4.
- Dihedral Angles :
- Pyridazine ring vs. benzoyl: 56.4°
- Pyridazine ring vs. 4-methylphenyl: 50.2°
- Crystal Packing : Stabilized by C–H···O/N hydrogen bonds and weak C–H···π interactions .
- Biological Relevance : Phthalazine derivatives with acyl groups (e.g., benzoyl) exhibit vasorelaxant and antifungal activities .
4-Benzyl-2H-phthalazin-1-one Derivatives
- Substituents : Hydroxymethyl, chloromethyl, or mercaptomethyl groups at position 2.
- Synthesis : Derived from reactions with formalin, thionyl chloride, or thiourea, demonstrating versatility in functionalization .
- Activity : Antimicrobial properties are attributed to electronegative substituents (e.g., Cl, SH) .
1-(1H-Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine
- Substituents : Benzimidazole at position 1.
- Structural Impact : The planar benzimidazole group may facilitate π-π stacking, enhancing binding to biological targets .
Target Compound: 1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine
- Substituents : Benzyl (flexible, hydrophobic) and 4-methylphenylsulfanyl (polarizable sulfur atom).
Biological Activity
1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine, a compound belonging to the phthalazine family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a phthalazine core with a benzyl group and a sulfanyl substituent. The structural formula is represented as follows:
This compound is characterized by its ability to interact with various biological targets, which contributes to its pharmacological potential.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Phthalazine derivatives are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells .
- Anticancer Activity : Research indicates that phthalazine derivatives can inhibit the proliferation of cancer cells by affecting key signaling pathways, including the vascular endothelial growth factor (VEGF) pathway and epidermal growth factor receptors (EGFR) .
- Antimicrobial Properties : Preliminary studies suggest that compounds within this class exhibit antimicrobial effects against various pathogens, making them potential candidates for antibiotic development .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound and related compounds:
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of various phthalazine derivatives on multiple cancer cell lines, including leukemia and breast cancer. The results indicated that certain derivatives showed significant cytotoxicity, suggesting that modifications in the structure enhance their therapeutic potential .
- Antioxidant Assessment : The antioxidant capacity was assessed using several assays (DPPH, ABTS). Among the tested compounds, this compound showed promising results, indicating its potential role in mitigating oxidative damage in biological systems .
- Inhibition Studies : The compound's ability to inhibit aldose reductase was explored in vitro, demonstrating its potential application in managing diabetic complications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
